Mevastatin

Description

This compound or compactin is a cholesterol-lowering agent isolated from Penicillium citinium. It was the first discovered agent belonging to the class of cholesterol-lowering medications known as statins. During a search for antibiotic compounds produced by fungi in 1971, Akira Endo at Sankyo Co. (Japan) discovered a class of compounds that appeared to lower plasma cholesterol levels. Two years later, the research group isolated a compound structurally similar to hydroxymethylglutarate (HMG) that inhibited the incorporation of acetate. The compound was proposed to bind to the reductase enzyme and was named compactin. This compound is a competitive inhibitor of HMG-Coenzyme A (HMG-CoA) reductase with a binding affinity 10,000 times greater than the HMG-CoA substrate itself. This compound is a pro-drug that is activated by in vivo hydrolysis of the lactone ring. It has served as one of the lead compounds for the development of the synthetic compounds used today.

This compound has been reported in Penicillium cyclopium, Morus lhou, and other organisms with data available.

This compound is an HMG-CoA reductase inhibitor that was initially isolated from the mold Pythium ultimum. This compound was the first statin to enter clinical trials.

This compound is a small molecule drug with a maximum clinical trial phase of II.

antifungal metabolite from Penicillium brevicopactum; potent inhibitory activity to sterol synthesis; structure

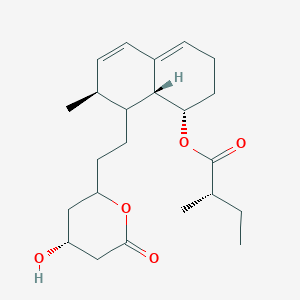

Structure

3D Structure

Properties

IUPAC Name |

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLFOPYRIVGYMJ-INTXDZFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040684 | |

| Record name | Mevastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73573-88-3 | |

| Record name | Mevastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73573-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevastatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mevastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mevastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl(2S)-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mevastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UQM1K0W9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a New Era in Cardiovascular Medicine: A Technical Guide to the Discovery and Isolation of Mevastatin from Penicillium citrinum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the seminal discovery and isolation of mevastatin, the first statin, from the filamentous fungus Penicillium citrinum. This groundbreaking work, pioneered by Japanese biochemist Akira Endo in the 1970s, fundamentally changed the landscape of cardiovascular disease prevention and treatment.[1][2][3] This document details the experimental protocols for the fermentation of P. citrinum, the extraction of the active compound, and the methodologies for its purification. Quantitative data from various optimization studies are summarized to provide a comprehensive overview of the production process. Furthermore, this guide illustrates the key experimental workflows and the biochemical pathway of this compound's action through detailed diagrams, offering a valuable resource for researchers in natural product discovery and pharmaceutical development.

Introduction: The Quest for a Cholesterol-Lowering Agent

In the mid-20th century, the link between high cholesterol levels and coronary heart disease was becoming increasingly evident, yet effective and safe treatments remained elusive.[2] Recognizing this critical unmet need, Akira Endo at the Sankyo Company in Tokyo embarked on a mission in 1971 to discover microbial metabolites that could inhibit cholesterol biosynthesis.[2] His hypothesis was that microorganisms might produce inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, as a defense mechanism against other organisms.[2]

This ambitious search involved the screening of over 6,000 microbial strains.[2] In 1973, this exhaustive effort led to the discovery of a potent inhibitor from a culture of Penicillium citrinum, a mold isolated from a rice sample in Kyoto, Japan.[1][2] This compound, initially designated ML-236B and later known as compactin or this compound, was found to be a powerful competitive inhibitor of HMG-CoA reductase.[2] Subsequent studies in animal models and eventually in humans demonstrated its significant efficacy in lowering plasma and low-density lipoprotein (LDL) cholesterol levels.[2] Though this compound itself was never marketed, its discovery paved the way for the development of a multi-billion dollar class of drugs—the statins—that have saved countless lives worldwide.

Experimental Protocols

This section provides a detailed methodology for the production and isolation of this compound from Penicillium citrinum, compiled from various studies that have optimized and detailed these processes.

Microorganism and Culture Maintenance

The primary organism for this compound production is Penicillium citrinum. Strains such as Penicillium citrinum NCIM 768 and MTCC 1256 have been used in various studies.[4][5]

-

Culture Medium: The fungal strains are typically maintained on Potato Dextrose Agar (PDA) slants.

-

Incubation: Slants are incubated at a temperature of 25-30°C for 5-7 days to achieve adequate sporulation.

-

Storage: For long-term storage, the slants are kept at 4°C.

-

Inoculum Preparation: A spore suspension is prepared by adding sterile distilled water (often containing a surfactant like 0.01% Tween-80) to a mature slant and gently scraping the surface to release the spores. The spore concentration is then determined using a hemocytometer and adjusted as needed (e.g., to 4 x 106 spores/mL).

Fermentation for this compound Production

This compound can be produced through both solid-state fermentation (SSF) and submerged fermentation (SmF).

SSF is a common method for this compound production, often utilizing agricultural residues as a substrate.

-

Substrate: Wheat bran is a widely used and effective solid substrate.[6]

-

Medium Preparation:

-

Place a known quantity of the solid substrate (e.g., 10 g of wheat bran) into 250 mL Erlenmeyer flasks.[6]

-

Moisten the substrate with a mineral salt solution. A typical solution contains (g/L): K2HPO4, NaCl, MgSO4·7H2O, and FeSO4.[6] The ratio of substrate to moistening agent is critical and is often optimized.

-

Adjust the initial pH of the medium to the optimal range, typically around 4.0-4.5.[4][6]

-

Sterilize the flasks by autoclaving at 121°C for 15-20 minutes.

-

-

Inoculation and Incubation:

-

After cooling, inoculate each flask with a specific volume of the spore suspension (e.g., 2.0-2.5 mL of 107-108 spores/mL).[4][6]

-

Incubate the flasks under controlled conditions. Optimal parameters are typically around 27-28°C with a relative humidity of 60-70%.[4][6]

-

The fermentation is carried out for an extended period, often 144 hours (6 days), with peak production occurring around this time.[4][6]

-

SmF allows for more controlled conditions and is also used for this compound production.

-

Seed Culture Medium: A typical seed medium composition includes (g/L): glucose (20), glycerol (30), peptone (8), NaNO3 (2), and MgSO4 (1), dissolved in a water-soluble extract of soybean meal.

-

Production Medium: The production medium can be similar to the seed medium, with nutrient concentrations adjusted based on optimization studies. Key nutrients influencing this compound production include glycerol, peptone, yeast extract, MgSO4·7H2O, and CaCl2·2H2O.[5][7]

-

Inoculation and Incubation:

-

Inoculate the seed medium with the spore suspension and incubate at around 30°C for 48 hours in a shaking incubator (e.g., 120 rpm).

-

Transfer a portion of the seed culture (e.g., 5% v/v) to the production medium in Erlenmeyer flasks.

-

Incubate the production flasks at 28-30°C for 7-10 days with continuous agitation.

-

Extraction of this compound

After fermentation, the active compound must be extracted from the fermentation broth or solid substrate.

-

Solid-State Fermentation Extraction:

-

The fermented solid substrate is typically dried at a low temperature (e.g., 40°C) and then ground into a powder.

-

This compound is extracted from the powder using an organic solvent such as ethyl acetate or ethanol by shaking for a specified period (e.g., 1-2 hours).

-

The mixture is then filtered (e.g., through Whatman No. 1 paper) to separate the solid residue from the liquid extract containing this compound.

-

-

Submerged Fermentation Extraction:

-

The fermentation broth is first homogenized.

-

An equal volume of ethanol is added, and the mixture is agitated for about an hour.

-

The suspension is filtered through a filter paper and then a microfilter (e.g., 0.22 µm) to obtain a clear filtrate.

-

Alternatively, the pH of the broth can be adjusted to 6.5, followed by a five-fold dilution with absolute ethanol and filtration.

-

Purification of this compound

The crude extract containing this compound requires further purification to isolate the pure compound. This is typically achieved through chromatographic techniques.

-

Column Chromatography:

-

Stationary Phase: Silica gel (e.g., 60-120 mesh) is commonly used as the stationary phase.

-

Mobile Phase: A solvent system of n-hexane and ethyl acetate is frequently employed. The polarity of the mobile phase is gradually increased (gradient elution) to separate the compounds based on their affinity for the stationary phase.

-

Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed for the presence of this compound using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Fractions containing pure this compound (as determined by TLC) are pooled, and the solvent is evaporated under reduced pressure to yield the purified compound.

-

-

Preparative Thin Layer Chromatography (TLC): For final purification of smaller quantities, preparative TLC can be used. The isolated band corresponding to this compound is scraped from the plate, and the compound is eluted from the silica with a suitable solvent.

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the quantitative analysis of this compound.

-

Column: A C18 column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and 0.1% orthophosphoric acid (e.g., in a 60:40 ratio).

-

Detection: Detection is performed using a UV detector at a wavelength of 238 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound standard.

-

Data Presentation: Fermentation Yields and Conditions

The production of this compound is highly dependent on the fermentation conditions and media composition. The following tables summarize quantitative data from various studies on the optimization of this compound production by P. citrinum.

Table 1: Optimization of Physicochemical Parameters in Solid-State Fermentation

| Parameter | Optimized Value | This compound Yield (mg/L) | Reference |

| Temperature | 27°C | 49.6 | [6] |

| pH | 4.0 | 81.7 | [6] |

| Inoculum Volume | 2.5 mL | 96.3 | [6] |

| Combined Optimum | 27°C, pH 4, 2.5 mL inoculum, 60% humidity | 68.7 | [4][6] |

Table 2: Effect of Carbon and Nitrogen Sources on this compound Production in SSF

| Nutrient Source | Supplement | This compound Yield (mg/L) | Reference |

| Carbon Source | Glucose | 73.1 | [6] |

| Fructose | ~65 | [6] | |

| Sucrose | ~58 | [6] | |

| Nitrogen Source | Sodium Nitrate | 93.6 | [6] |

| Peptone | ~75 | [6] | |

| Yeast Extract | ~68 | [6] |

Table 3: Nutrient Influence on this compound Production in Submerged Fermentation

| Nutrient Component | Contribution to Production (%) | Reference |

| Peptone | 47.50 | [5][7] |

| Glycerol | 24.04 | [5][7] |

| CaCl2·2H2O | 10.58 | [5][7] |

| Yeast Extract | 6.81 | [5][7] |

| MgSO4·7H2O | 4.10 | [5][7] |

| Arrowroot | 2.28 | [5][7] |

| Glucose | 0.81 | [5][7] |

| Urea | 0.56 | [5][7] |

| Oats | 0.15 | [5][7] |

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium citrinum.

Caption: Experimental workflow for this compound production and isolation.

Signaling Pathway: Mechanism of Action of this compound

This compound exerts its cholesterol-lowering effect by inhibiting a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.

Caption: this compound competitively inhibits HMG-CoA reductase.

Conclusion

The discovery of this compound from Penicillium citrinum was a landmark achievement in pharmaceutical research, born from a systematic and persistent screening of natural products. The methodologies outlined in this guide, from fermentation to purification, provide a foundational understanding of the processes involved in isolating this pioneering molecule. The quantitative data highlight the critical influence of various parameters on production yield, offering valuable insights for process optimization. The elucidation of this compound's mechanism of action as an HMG-CoA reductase inhibitor not only explained its efficacy but also established a clear target for the rational design of subsequent, more potent statins. This work continues to serve as a powerful example of how natural product research can lead to transformative medicines that have a profound impact on global health.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 4. Production and Optimization of this compound using Penicillium citrinum NCIM 768 | Semantic Scholar [semanticscholar.org]

- 5. Screening of nutrient parameters for this compound production by Penicillium citrinum MTCC 1256 under submerged fermentation using the Plackett-Burman design | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. scispace.com [scispace.com]

The Core Mechanism of Mevastatin on Cholesterol Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevastatin, a pioneering member of the statin class of drugs, fundamentally alters cholesterol homeostasis through the specific and competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in the mevalonate pathway, the metabolic cascade responsible for de novo cholesterol synthesis. This technical guide delineates the intricate mechanism of action of this compound, presenting key quantitative data on its inhibitory activity, detailing relevant experimental protocols for its characterization, and providing visual representations of the involved biochemical pathways and experimental workflows.

Introduction: The Dawn of Statin Therapy

This compound, also known as compactin, was first isolated from the fungus Penicillium citrinum by Akira Endo in the 1970s.[1] Its discovery marked a paradigm shift in the management of hypercholesterolemia, a major risk factor for cardiovascular disease. Though never marketed for therapeutic use due to perceived toxicity in early animal trials, this compound served as the foundational compound for the development of subsequent, highly successful statin drugs.[1][2] This guide focuses on the molecular interactions and cellular consequences of this compound's action, providing a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

The primary mechanism of action of this compound is the competitive inhibition of HMG-CoA reductase.[3][4] this compound is administered as an inactive lactone prodrug and is hydrolyzed in vivo to its active β-hydroxy acid form.[3][5] This active metabolite is a structural analog of the HMG-CoA intermediate that is the natural substrate for HMG-CoA reductase.[6]

The active form of this compound binds to the active site of HMG-CoA reductase with an affinity approximately 10,000 times greater than that of the natural substrate, HMG-CoA.[3][5] This high-affinity binding effectively blocks the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway.[4][7] The bicyclic portion of this compound is understood to bind to the coenzyme A portion of the active site.[3]

The Cholesterol Biosynthesis Pathway and this compound's Intervention

The synthesis of cholesterol is a complex, multi-step process. This compound's inhibition of HMG-CoA reductase curtails this pathway at its rate-limiting step, leading to a significant reduction in the intracellular pool of cholesterol, particularly within hepatocytes.[1][8]

Figure 1: this compound's inhibition of the cholesterol biosynthesis pathway.

Cellular Consequences of HMG-CoA Reductase Inhibition

The reduction in hepatic cholesterol concentration triggers a series of compensatory cellular responses aimed at restoring cholesterol homeostasis. A key response is the upregulation of the gene encoding the low-density lipoprotein (LDL) receptor.[8][9] This is mediated by the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that are normally held in an inactive state in the presence of sufficient cholesterol.

The increased expression of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream, leading to a reduction in circulating LDL levels, often referred to as "bad cholesterol".[3][8]

Figure 2: Cellular signaling cascade following this compound administration.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as an HMG-CoA reductase inhibitor has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Organism/System | Reference |

| Ki (Inhibition Constant) | ~1 nM | Rat | [10][11] |

| IC50 (Half Maximal Inhibitory Concentration) | 23 nM | Human | [11] |

| IC50 | 26 nM (0.01 pg/mL) | In vitro cholesterol synthesis | [5] |

| IC50 | 3.2 µM | DLD-1 cells | [12] |

| Binding Affinity | ~10,000x greater than HMG-CoA | - | [3][5] |

Table 2: In Vivo Effects of this compound on Cholesterol Levels

| Dose | Organism | Duration | Effect on Serum Cholesterol | Reference |

| 5 mg/kg (oral) | Mouse | 3 hours | Reduction in serum cholesterol | [5][10] |

| 20 mg/kg (oral) | Mouse | 3 hours | ~30% reduction | [5][10] |

| 2 mg/kg/day | Mouse | 28 days | Significant reduction | [13] |

| 20 mg/kg/day | Mouse | 28 days | Significant reduction | [13] |

It is noteworthy that in some studies, cholesterol reduction was only observed after prolonged treatment (e.g., 28 days) and did not always correlate with other observed effects like neuroprotection.[13][14]

Experimental Protocols

The characterization of HMG-CoA reductase inhibitors like this compound relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[15][16]

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)[17]

-

This compound (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the enzyme in the assay buffer. The final concentrations in the reaction mixture should be optimized, but representative concentrations are 0.8 mM HMG-CoA and 0.8 mM NADPH.[17]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Inhibitor solution (this compound at various concentrations) or vehicle control (e.g., DMSO).

-

NADPH solution.

-

-

Initiate Reaction: Add the HMG-CoA reductase enzyme to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[15][17]

-

Data Analysis: Calculate the rate of NADPH oxidation (decrease in A340 per minute). The percentage of inhibition is determined by comparing the rates in the presence of this compound to the vehicle control. IC50 values can be calculated by fitting the dose-response data to a suitable model.

Figure 3: Experimental workflow for the HMG-CoA reductase activity assay.

In Vivo Cholesterol Lowering Assessment

This protocol outlines a typical in vivo experiment to evaluate the effect of this compound on plasma cholesterol levels in a murine model.

Materials:

-

Laboratory mice (e.g., C57BL/6)

-

This compound

-

Vehicle for oral administration (e.g., corn oil)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Cholesterol quantification kit

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions for at least one week.

-

Dosing: Divide animals into treatment and control groups. Administer this compound (e.g., 5 or 20 mg/kg) or vehicle orally once daily for a specified period (e.g., 28 days).[13]

-

Blood Collection: At the end of the treatment period, collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into EDTA-coated tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Cholesterol Quantification: Measure the total cholesterol concentration in the plasma samples using a commercial cholesterol quantification kit according to the manufacturer's instructions.

-

Data Analysis: Compare the mean plasma cholesterol levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Pleiotropic Effects of this compound

Beyond its cholesterol-lowering effects, this compound, like other statins, exhibits pleiotropic effects that are independent of its impact on lipid profiles. These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are downstream products of mevalonate.[4] These isoprenoids are crucial for the post-translational modification (prenylation) of various proteins, including small GTPases like Rho, Ras, and Rac.

One significant pleiotropic effect of this compound is the upregulation of endothelial nitric oxide synthase (eNOS).[12][14] Increased eNOS activity leads to enhanced production of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties. Studies have shown that this compound can increase eNOS mRNA and protein levels, contributing to improved endothelial function and neuroprotective effects in models of cerebral ischemia.[14]

Conclusion

This compound, despite not being used clinically, remains a cornerstone in the study of lipid-lowering agents. Its mechanism of action, centered on the potent and competitive inhibition of HMG-CoA reductase, provides a clear example of targeted enzyme inhibition. The subsequent cellular responses, including the upregulation of LDL receptors, underscore the intricate feedback mechanisms governing cholesterol homeostasis. The pleiotropic effects of this compound highlight the broader physiological roles of the mevalonate pathway. A thorough understanding of this compound's molecular and cellular interactions continues to be invaluable for the ongoing research and development of novel therapeutics for cardiovascular and other diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. New developments in lipid-lowering therapy: the role of inhibitors of hydroxymethylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Statin - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. brainkart.com [brainkart.com]

- 7. researchgate.net [researchgate.net]

- 8. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. This compound | Antibiotic | HMG-CoA Reductase | TargetMol [targetmol.com]

- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ahajournals.org [ahajournals.org]

- 14. This compound, an HMG-CoA reductase inhibitor, reduces stroke damage and upregulates endothelial nitric oxide synthase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. abcam.cn [abcam.cn]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Mevastatin in Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mevastatin (also known as compactin or ML-236B) biosynthesis pathway in fungal cultures, primarily focusing on its production in Penicillium citrinum. This compound holds historical significance as the first discovered statin, a class of drugs that revolutionized the treatment of hypercholesterolemia by inhibiting HMG-CoA reductase.[1][2][3] This document details the enzymatic steps, genetic basis, quantitative production data, and key experimental protocols relevant to the study and optimization of this important secondary metabolite.

The this compound Biosynthetic Pathway

This compound is a fungal polyketide, a class of secondary metabolites synthesized from simple acyl-CoA precursors.[4][5] Its complex structure is assembled through a series of enzymatic reactions orchestrated by a Type I Polyketide Synthase (PKS) system and subsequent modifying enzymes.[1] The pathway is highly analogous to the well-studied lovastatin biosynthesis pathway in Aspergillus terreus.[6][7]

The biosynthesis can be conceptually divided into three main stages:

-

Polyketide Backbone Synthesis : The core of the this compound molecule, a nonaketide, is synthesized by a highly reducing iterative Type I PKS. This process begins with an acetyl-CoA starter unit and involves the sequential addition of eight malonyl-CoA extender units.[5] The methyl group on the side chain is derived from S-adenosyl methionine (SAM).[1]

-

Cyclization and Modification : A key step in the formation of the characteristic decalin (hydroxy-hexahydro naphthalene) ring system is an intramolecular Diels-Alder cyclization of a hexaketide intermediate.[1][8] After the full nonaketide chain is assembled, it is released from the PKS.

-

Post-PKS Tailoring : Following its release, the polyketide intermediate undergoes a series of tailoring reactions, including oxidation steps. These oxidations are presumed to be catalyzed by a cytochrome P450 monooxygenase, encoded by the mlcC gene within the this compound gene cluster.[1] Finally, a diketide side chain, synthesized by a separate PKS, is attached to complete the this compound molecule.[1]

The entire process is encoded by a dedicated gene cluster in Penicillium citrinum, which contains genes homologous to the lov gene cluster responsible for lovastatin biosynthesis.[9][10]

Quantitative Production of this compound

The yield of this compound is highly dependent on the fungal strain, fermentation method (Solid-State vs. Submerged), and optimization of various physicochemical parameters. Several studies have focused on enhancing production, with reported yields summarized below.

| Fungal Strain | Fermentation Type | Key Conditions | This compound Yield | Reference(s) |

| Penicillium citrinum NCIM 768 | Solid-State (SSF) | Wheat bran, 27°C, pH 4, 60% humidity | 68.7 mg/L | [11][12][13] |

| Penicillium citrinum MTCC 1256 | Solid-State (SSF) | Sesame oil cake, 28°C, pH 6, 6% maltodextrin | 48.1 mg/L (0.0481 mg/ml) | [4] |

| Penicillium citrinum | Solid-State (SSF) | Wheat bran, 28°C, pH 4.5, 70% humidity | 55.4 mg/L (0.0554 mg/ml) | [14] |

| Engineered P. chrysogenum | Submerged (SmF) | Expression of P. citrinum gene cluster | 624 mg/L | [15] |

Experimental Protocols

This section provides detailed methodologies for the culture, production, and analysis of this compound from Penicillium citrinum.

Fungal Culture and Inoculum Preparation

Objective: To prepare a standardized spore suspension of P. citrinum for inoculating the fermentation medium.

Methodology:

-

Culture Maintenance: Maintain Penicillium citrinum on Potato Dextrose Agar (PDA) slants. Incubate at 25-30°C for 5-7 days until sufficient sporulation (indicated by a characteristic blue-green color) is observed. Store the slants at 4°C and subculture every 3-4 weeks.[4]

-

Spore Suspension: Prepare the inoculum by adding 10 mL of sterile distilled water containing 0.1% (v/v) Tween 80 to a fully sporulated PDA slant.

-

Spore Harvesting: Gently scrape the surface of the agar with a sterile inoculation loop to dislodge the spores.

-

Standardization: Transfer the resulting spore suspension to a sterile tube. Adjust the spore concentration if necessary using a hemocytometer. A typical inoculum contains 1x10⁷ to 1x10⁸ spores/mL.[16]

This compound Production by Solid-State Fermentation (SSF)

Objective: To produce this compound using a solid substrate, which often yields higher concentrations for filamentous fungi.

Methodology:

-

Substrate Preparation: Use wheat bran as the solid substrate.[11][14] Weigh 10-20 g of dry wheat bran into a 250 mL Erlenmeyer flask.

-

Moistening: Add a moistening medium (e.g., distilled water or a defined salt solution) to achieve a final moisture content of 60% (v/w).[11][12] Adjust the pH of the medium to 4.0-4.5 before sterilization.[11][14]

-

Sterilization: Autoclave the moistened substrate at 121°C for 20-40 minutes.[17] Allow it to cool completely to room temperature.

-

Inoculation: Aseptically add 2-3 mL of the prepared P. citrinum spore suspension to each flask.[4][12] Mix thoroughly to ensure even distribution of the inoculum.

-

Incubation: Incubate the flasks under static conditions at 27-28°C for 6-7 days.[11][12][14] Maintain a relative humidity of 60-70% if using a controlled incubator.[11][14]

Extraction and Quantification of this compound

Objective: To extract this compound from the solid fermentation culture and quantify its concentration using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Drying: After incubation, harvest the solid fermented substrate and dry it at 40°C for 24 hours.[17]

-

Extraction: Crush the dried substrate into a fine powder. Add 10 mL of ethyl acetate per gram of initial dry substrate. Shake the mixture vigorously (e.g., 180 rpm) for 2 hours at room temperature.[17]

-

Filtration: Separate the solid residue from the solvent by filtering through Whatman No. 1 filter paper. Collect the ethyl acetate extract.

-

Lactonization: this compound exists in both a lactone and a hydroxy acid form. To ensure all this compound is in the quantifiable lactone form, add 1 mL of 1% trifluoroacetic acid (TFA) in acetonitrile to 1 mL of the ethyl acetate extract. Incubate for 10-20 minutes.[17] This step converts the hydroxy acid form to the lactone form.

-

Sample Preparation for HPLC: Evaporate the solvent from the extract under reduced pressure or a stream of nitrogen. Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., acetonitrile/water). Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% TFA or phosphoric acid). A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 238 nm.

-

Quantification: Prepare a standard curve using pure this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

Genetic Basis of this compound Biosynthesis

The production of this compound is controlled by a cluster of genes that encode all the necessary enzymes for its biosynthesis. This this compound (or compactin, mlc) gene cluster in P. citrinum shows significant homology and synteny with the lovastatin (lov) gene cluster from A. terreus.[9] Understanding this relationship is crucial for genetic engineering efforts aimed at improving yields or producing novel statin analogues.

Key homologous genes include:

-

PKS Genes: The nonaketide synthase (mlcA) and diketide synthase (mlcB) in P. citrinum are homologous to lovB and lovF in A. terreus, respectively. These are responsible for creating the polyketide backbones.[18]

-

Accessory Enzymes: The enoyl reductase (lovC homolog) is essential for proper reduction steps during polyketide synthesis.[19] The transesterase (lovD homolog) is responsible for attaching the side chain to the main decalin ring.[6][19]

-

Tailoring Enzymes: The cytochrome P450 monooxygenase, encoded by mlcC, performs critical oxidation steps and is homologous to lovA.[1][18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrphr.org [iosrphr.org]

- 5. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview on the biosynthesis and metabolic regulation of monacolin K/lovastatin - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Lovastatin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploitation of Aspergillus terreus for the Production of Natural Statins [mdpi.com]

- 17. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Modulation of polyketide synthase activity by accessory proteins during lovastatin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early clinical trials and reasons for non-commercialization of Mevastatin

An In-depth Technical Guide to the Early Clinical Development and Discontinuation of Mevastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly compactin or ML-236B), the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, marked a pivotal discovery in the management of hypercholesterolemia. Isolated from Penicillium citrinum in the 1970s by Akira Endo, it demonstrated significant cholesterol-lowering efficacy in early clinical trials.[1][2][3][4] Despite its initial promise, this compound was never commercialized. This guide provides a detailed examination of its early clinical trials, the experimental protocols employed, and the critical factors, primarily long-term animal toxicity findings, that led to the cessation of its development. Understanding the trajectory of this compound offers valuable insights into the rigorous pathway of drug development, the importance of preclinical safety signals, and the competitive landscape that shaped the "statin era."

Mechanism of Action: HMG-CoA Reductase Inhibition

This compound functions as a competitive inhibitor of HMG-CoA reductase.[2][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the hepatic cholesterol biosynthesis pathway.[5][6] By blocking this enzyme, this compound decreases intracellular cholesterol synthesis. This reduction triggers a compensatory upregulation of LDL receptor expression on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[7]

Early Clinical Trials: Efficacy Data

Clinical trials on this compound (compactin) were conducted in Japan in the late 1970s.[1][2][3][8] These early studies, though small by modern standards, demonstrated potent LDL cholesterol-lowering effects in humans.

Experimental Protocols

The primary methodology for these trials involved administering this compound to patients with primary hypercholesterolemia, including those with heterozygous and homozygous familial hypercholesterolemia (FH). The key endpoint was the measurement of changes in plasma total and LDL cholesterol levels from baseline over a period of several weeks.

-

Patient Population: Individuals with primary hypercholesterolemia, including heterozygous and homozygous FH.

-

Dosage Regimen: Oral administration with doses ranging from 15 mg/day to 100 mg/day for the general patient pool. A specific FH homozygote case received up to 500 mg/day.[8]

-

Treatment Duration: Typically ranged from 6 to 12 weeks.[8]

-

Primary Efficacy Endpoint: Percentage reduction in plasma LDL cholesterol.

Quantitative Efficacy Summary

The trials showed a significant dose-dependent reduction in cholesterol levels, establishing the proof-of-concept for HMG-CoA reductase inhibition in humans.

| Patient Group | Daily Dosage | Treatment Duration | Outcome: LDL Cholesterol Reduction | Reference |

| Primary Hypercholesterolemia | 15 - 60 mg | Not Specified | 20 - 40% | [1] |

| Heterozygous FH | 60 - 100 mg | 6 - 8 weeks | ~27% (in plasma cholesterol) | [8] |

| Homozygous FH (single patient) | 500 mg | 2 weeks | ~25% | [8] |

Despite the promising efficacy, the development of this compound was abruptly halted.

Reasons for Non-Commercialization

The decision by the pharmaceutical company Sankyo to discontinue the development of this compound in August 1980 was not based on the human clinical efficacy data, which was positive, but on concerning findings from preclinical animal studies.[6]

Preclinical Toxicity Findings

The primary reason for the cessation of the program was the outcome of a long-term toxicity study in dogs.

-

Experimental Protocol: A long-term (2-year) toxicology study was conducted in dogs. The animals received daily doses of this compound significantly higher than the human therapeutic dose.

-

Key Finding: At high doses of 100 or 200 mg/kg/day, the drug was reported to cause lymphoma in the test animals.[6] No such abnormalities were observed at a lower dose of 20 mg/kg/day.[6]

-

Impact: The severity of this finding, despite the extremely high doses used, raised a significant safety flag that was insurmountable at the time, leading Sankyo to terminate the project.[6]

| Animal Model | Daily Dosage | Study Duration | Observed Toxicity | Reference |

| Dog | 100 - 200 mg/kg | 2 Years | Development of Lymphoma | [6] |

| Dog | 20 mg/kg | 2 Years | No abnormalities noted | [6] |

The Competitive Landscape: The Rise of Lovastatin

Concurrently, researchers at Merck Research Laboratories had independently isolated a similar HMG-CoA reductase inhibitor, initially named mevinolin, from Aspergillus terreus.[4][9] This compound, later known as Lovastatin, was found to be identical to monacolin K, which was also identified by Akira Endo.[10]

Merck began its own clinical trials with Lovastatin in April 1980. However, upon hearing the rumors about the toxicity findings with this compound, Merck suspended its Lovastatin program in September 1980.[7] After conducting further animal toxicology studies that did not reveal similar adverse effects and a careful re-evaluation of the risk-benefit profile, Merck made the crucial decision to restart the Lovastatin development program in 1983.[7] This decision ultimately led to Lovastatin becoming the first commercially successful statin, approved by the FDA in 1987.[10] Subsequently, Pravastatin, a derivative of this compound, was also developed and brought to market.[2]

Conclusion

This compound was a groundbreaking discovery that validated HMG-CoA reductase as a viable therapeutic target for lowering cholesterol. Early human trials unequivocally demonstrated its efficacy. However, its journey was cut short by a critical preclinical safety signal from a high-dose canine toxicology study. While the doses that caused lymphoma in dogs were orders of magnitude higher than the effective human doses, the finding was sufficient to halt its development in the regulatory and scientific climate of the time. The subsequent successful development of Lovastatin by Merck, which navigated the same safety concerns, underscores the complex interplay of preclinical data, risk assessment, and corporate decision-making in pharmaceutical development. The story of this compound serves as a crucial case study for drug developers, highlighting that even a compound with proven human efficacy can be derailed by preclinical findings, paving the way for a "follower" compound to ultimately define a new class of blockbuster drugs.

References

- 1. Akira Endo: Father of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. labordoc.ilo.org [labordoc.ilo.org]

- 4. news-medical.net [news-medical.net]

- 5. New developments in lipid-lowering therapy: the role of inhibitors of hydroxymethylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pcsk9forum.org [pcsk9forum.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 10. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Revolution: Mevastatin's Pivotal Role in the Genesis of Statin Therapy

An In-depth Technical Guide on the Discovery and Development of Mevastatin (Compactin)

Introduction

The discovery of statins represents a landmark achievement in cardiovascular medicine, fundamentally transforming the management of hypercholesterolemia and significantly reducing the global burden of atherosclerotic disease. This in-depth technical guide explores the seminal role of this compound, also known as Compactin or ML-236B, the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. While this compound itself was never commercialized, its discovery by Japanese biochemist Akira Endo in the 1970s laid the scientific groundwork for the entire class of statin drugs, which have since become some of the most widely prescribed medications worldwide. This document will provide a comprehensive overview of the discovery, mechanism of action, preclinical and early clinical evaluation of this compound, and its direct influence on the development of subsequent statins.

The Discovery of this compound: A Serendipitous Finding

In the early 1970s, Akira Endo, a researcher at the Sankyo Company in Tokyo, embarked on a quest to discover microbial products that could inhibit cholesterol biosynthesis.[1] His hypothesis was that some microorganisms might produce inhibitors of HMG-CoA reductase as a defense mechanism against other organisms that require sterols for their growth.[2] This led to a large-scale screening of thousands of microbial broths.

In 1973, Endo's perseverance paid off with the discovery of a potent HMG-CoA reductase inhibitor in a fermentation broth of Penicillium citrinum.[3][4] This compound was initially designated ML-236B and later named Compactin, and then this compound.[1] Concurrently, a British group also isolated the same compound from Penicillium brevicompactum and named it compactin, noting its antifungal properties but not its effect on HMG-CoA reductase.[5] Endo's groundbreaking work, however, identified its true potential as a cholesterol-lowering agent.[6]

Timeline of Key Events in the Discovery and Development of this compound

| Year | Event[2] |

| 1971 | Akira Endo initiates a research program at Sankyo Co. to find microbial inhibitors of HMG-CoA reductase.[1][2] |

| 1973 | Endo discovers a potent HMG-CoA reductase inhibitor, ML-236B (this compound/Compactin), from Penicillium citrinum.[2][4] |

| 1976 | The structure of this compound is elucidated.[2] |

| 1978 | The first clinical trials of this compound begin in Japan, demonstrating significant cholesterol-lowering effects in patients with familial hypercholesterolemia.[2] |

| 1978 | Researchers at Merck isolate Mevinolin (later named Lovastatin) from Aspergillus terreus.[2] |

| 1980 | Clinical trials for this compound are halted by Sankyo due to unfounded concerns about toxicity in dogs at high doses. |

| 1987 | Lovastatin, a direct successor to this compound, becomes the first commercially available statin drug. |

Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

This compound functions as a potent and specific competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7][8] The drug is a prodrug, administered in its inactive lactone form.[7][9] In the body, the lactone ring is hydrolyzed to its open-ring β-hydroxy acid form, which is the active moiety.[7] This active form is structurally similar to the endogenous substrate, HMG-CoA, allowing it to bind to the active site of HMG-CoA reductase with high affinity.[7][9] The binding affinity of this compound for HMG-CoA reductase is approximately 10,000 times greater than that of the natural substrate.[7][9]

By competitively inhibiting HMG-CoA reductase, this compound blocks the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[8] The reduction in intracellular cholesterol levels in hepatocytes triggers a compensatory upregulation of LDL receptor expression on the cell surface.[10] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, leading to a significant reduction in circulating LDL-C levels.[7][10]

Experimental Protocols

Isolation and Purification of this compound from Penicillium citrinum

The following is a generalized protocol based on methods described for solid-state fermentation and extraction of this compound:

-

Culture Preparation: A culture of Penicillium citrinum is maintained on Potato Dextrose Agar (PDA) slants. Spores are harvested by adding sterile distilled water and scraping the surface.

-

Solid-State Fermentation: A solid substrate, such as wheat bran, is sterilized and moistened to a specific relative humidity (e.g., 60%). The substrate is then inoculated with a spore suspension of P. citrinum.

-

Incubation: The inoculated substrate is incubated under optimized conditions of temperature (e.g., 27°C) and pH (e.g., 4.0) for a period of several days (e.g., 6 days) to allow for fungal growth and this compound production.

-

Extraction: The fermented biomass is harvested and treated with a suitable solvent, such as absolute ethyl alcohol, and agitated to extract the this compound. The mixture is then filtered and centrifuged to separate the supernatant containing the crude extract.

-

Purification: The crude extract is subjected to a series of purification steps. This can involve pretreatment with acid to adjust the pH, followed by liquid-liquid extraction with a hydrophobic organic solvent like isobutyl acetate.[10] Further purification can be achieved through techniques such as silica gel column chromatography, ODS column chromatography, and preparative HPLC to yield purified this compound.

HMG-CoA Reductase Activity Assay

The activity of HMG-CoA reductase and the inhibitory effect of this compound were typically determined using a spectrophotometric assay that measures the rate of NADPH oxidation. The following is a representative protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer) containing HMG-CoA and NADPH.

-

Enzyme Addition: The reaction is initiated by the addition of purified HMG-CoA reductase enzyme.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer. The rate of this decrease is proportional to the HMG-CoA reductase activity.

-

Inhibitor Screening: To determine the inhibitory activity of this compound, various concentrations of the compound are pre-incubated with the enzyme before the addition of the substrate. The rate of NADPH oxidation is then measured and compared to the control (no inhibitor).

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cholesterol Measurement

In preclinical and early clinical studies, serum cholesterol levels were quantified using methods such as gas-liquid chromatography (GLC) or enzymatic assays.

-

Gas-Liquid Chromatography (GLC): This method involves the extraction of lipids from serum, followed by saponification to release free cholesterol. The cholesterol is then derivatized and analyzed by GLC. This technique allows for the separation and quantification of cholesterol from other sterols.

-

Enzymatic Assays: These assays typically involve the use of cholesterol oxidase, which catalyzes the oxidation of cholesterol, producing hydrogen peroxide. The hydrogen peroxide is then used in a subsequent reaction to produce a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically.

Quantitative Data

In Vitro HMG-CoA Reductase Inhibition

| Compound | Species | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| This compound | Human | Enzyme Inhibition | 23 - 119 | - | [1] |

| This compound | Rat | Enzyme Inhibition | - | 1.0 - 1.4 | [1] |

Preclinical Efficacy in Animal Models

| Animal Model | This compound Dose | Duration of Treatment | Total Cholesterol Reduction (%) | Reference |

| Rabbit | Not Specified | Not Specified | ~30 | [6][7] |

| Mouse | 20 mg/kg/day | 28 days | ~20 | [2][6][7] |

| Rat | Not Specified | Not Specified | ~10 | [6][7] |

Early Human Clinical Trial Data (Familial Hypercholesterolemia)

| Daily Dose of this compound | Duration of Treatment | Number of Patients | Average Plasma Cholesterol Reduction (%) | Reference |

| 15-60 mg | Not Specified | Not Specified | 20-40 | [2] |

| 50-200 mg | 4 weeks | 9 | 27 |

The Legacy of this compound: Paving the Way for a New Class of Drugs

Although this compound was never marketed, its discovery was the catalyst for the development of the entire statin class of drugs. The demonstration of its potent cholesterol-lowering effects in both animals and humans spurred further research, leading directly to the discovery of Lovastatin (Mevinolin) by researchers at Merck from Aspergillus terreus.[2] Lovastatin, which is structurally very similar to this compound, became the first FDA-approved statin in 1987. Subsequently, other statins, including Simvastatin (a semi-synthetic derivative of Lovastatin), Pravastatin (a derivative of this compound), and fully synthetic statins like Atorvastatin, Fluvastatin, and Rosuvastatin, were developed.[2]

Conclusion

This compound holds a unique and critical position in the history of pharmacology. As the first discovered HMG-CoA reductase inhibitor, it provided the essential proof-of-concept that targeting this enzyme could lead to significant reductions in cholesterol levels. The pioneering work of Akira Endo not only introduced a novel therapeutic strategy but also opened the door for the development of a multi-billion dollar class of drugs that has had an immeasurable impact on public health. While this compound itself remained a laboratory curiosity, its legacy is firmly cemented in every statin prescription written today, a testament to the profound impact of fundamental scientific discovery.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Determination of hepatic 3-hydroxy-3-methylglutaryl CoA reductase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. A systematic review on the efficacy of statins in animal model | Cochrane Colloquium Abstracts [abstracts.cochrane.org]

- 6. researchgate.net [researchgate.net]

- 7. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [helda.helsinki.fi]

- 9. CN102875505A - Process for extracting and refining this compound - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

Pleiotropic Effects of Mevastatin: A Technical Guide Beyond Cholesterol Lowering

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevastatin, a prototypical member of the statin class of drugs, is renowned for its potent cholesterol-lowering capabilities through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. However, a growing body of evidence illuminates a broader spectrum of biological activities, collectively termed pleiotropic effects, that extend beyond its impact on lipid metabolism. These effects, largely independent of cholesterol reduction, are primarily attributed to the inhibition of the mevalonate pathway, which is crucial for the synthesis of various isoprenoid intermediates. These intermediates, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification and function of a multitude of signaling proteins, such as small GTPases like Rho, Ras, and Rac. This technical guide provides an in-depth exploration of the key pleiotropic effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. This is primarily achieved by inhibiting the prenylation of small GTP-binding proteins, which are critical for inflammatory signaling pathways.

Quantitative Data: Inhibition of Inflammatory Cytokine Production

| Cell Type | Inflammatory Stimulus | This compound Concentration | Effect on Cytokine Levels | Reference |

| Human Bronchial Epithelial Cells (BEAS-2B) | Lipopolysaccharide (LPS) | Not specified for this compound, but statins generally show dose-dependent inhibition | Statins significantly inhibit IL-6 and IL-8 mRNA expression and protein secretion. This effect is reversed by the addition of mevalonate.[1] | |

| Rat Cortical Microglia | Interleukin-1beta (IL-1β) | Not specified | This compound significantly reduces prostaglandin E2 (PGE2) release.[2] | |

| Human Hepatoma Cells (Hep3B) | Interleukin-6 (IL-6) | Not specified for this compound, but statins generally show dose-dependent inhibition | Statins limit both protein and RNA levels of IL-6-induced C-reactive protein (CRP).[3] |

Experimental Protocol: In Vitro Measurement of Cytokine Production by ELISA

This protocol outlines the measurement of Interleukin-6 (IL-6) production from cultured cells, a common method to assess the anti-inflammatory effects of compounds like this compound.

1. Cell Culture and Treatment:

-

Human bronchial epithelial cells (BEAS-2B) are cultured in appropriate media until they reach 80-90% confluency.

-

Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

Following pre-treatment, cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), for a designated time (e.g., 24 hours).

2. Sample Collection:

-

After the incubation period, the cell culture supernatant is collected.

-

The supernatant is centrifuged to remove any cellular debris and stored at -80°C until analysis.

3. ELISA Procedure:

-

A commercial ELISA kit for human IL-6 is used according to the manufacturer's instructions.

-

Briefly, a 96-well plate is coated with a capture antibody specific for IL-6.

-

The collected cell culture supernatants (and standards) are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

4. Data Analysis:

-

A standard curve is generated using known concentrations of recombinant IL-6.

-

The concentration of IL-6 in the cell culture supernatants is determined by interpolating their absorbance values from the standard curve.

-

The inhibitory effect of this compound is calculated by comparing the IL-6 levels in treated versus untreated (control) cells.[1]

Signaling Pathway: this compound's Inhibition of Inflammatory Signaling

This compound's anti-inflammatory effects are largely mediated by its inhibition of the mevalonate pathway, which prevents the synthesis of isoprenoids like FPP and GGPP. This, in turn, disrupts the function of small GTPases such as RhoA, which are critical for the activation of downstream inflammatory signaling cascades, including the NF-κB pathway.

Improvement of Endothelial Function

This compound enhances endothelial function, a critical factor in maintaining vascular health. A key mechanism is the upregulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a potent vasodilator and anti-atherogenic molecule.

Experimental Protocol: Assessment of Flow-Mediated Dilation (FMD)

Flow-mediated dilation is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation.

1. Patient Preparation:

-

Patients should fast for at least 6-8 hours before the measurement.

-

They should refrain from smoking, caffeine, and alcohol for at least 12 hours prior to the test.

-

The measurement should be performed in a quiet, temperature-controlled room with the patient in a supine position for at least 10 minutes before the scan.[4][5]

2. Brachial Artery Imaging:

-

A high-frequency linear array ultrasound transducer (≥7.5 MHz) is used to obtain a longitudinal image of the brachial artery, typically 2-15 cm above the antecubital fossa.

-

The baseline diameter of the brachial artery is measured.

3. Induction of Reactive Hyperemia:

-

A blood pressure cuff is placed on the forearm, distal to the ultrasound probe.

-

The cuff is inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic blood pressure) for 5 minutes to induce ischemia.[4][6]

4. Post-Occlusion Imaging:

-

The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia).

-

The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes after cuff deflation.

5. Data Analysis:

-

FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter achieved during reactive hyperemia: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Signaling Pathway: this compound's Upregulation of eNOS

By inhibiting the mevalonate pathway and subsequent isoprenoid synthesis, this compound prevents the geranylgeranylation of RhoA. In its active, membrane-bound form, RhoA can destabilize eNOS mRNA. Therefore, by inhibiting RhoA activation, this compound increases eNOS mRNA stability and protein expression, leading to enhanced NO production.

Anti-Cancer Effects

This compound exhibits anti-proliferative and pro-apoptotic effects on various cancer cell lines. These effects are also linked to the inhibition of the mevalonate pathway, which is often upregulated in cancer cells to support rapid proliferation and membrane synthesis.

Quantitative Data: IC50 Values of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| M14 | Melanoma | 3.5 ± 0.6 | [7] |

| SK-MEL-28 | Melanoma | 3.1 ± 0.5 | [7] |

| HT144 | Melanoma | 2.5 ± 0.4 | [7] |

| MDA-MB-231 | Breast Cancer | 8.8 ± 1.1 | [7] |

| A172 | Glioblastoma | ~10-20 (estimated from graph) | [8] |

Experimental Protocol: Cell Proliferation/Viability Assay

The Alamar Blue assay is a common method to assess the effect of compounds on cell proliferation and viability.

1. Cell Seeding:

-

Cancer cells are seeded into 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

2. Drug Treatment:

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

The cells are incubated with the drug for a specified duration (e.g., 48 or 72 hours).

3. Alamar Blue Addition:

-

Alamar Blue reagent is added to each well according to the manufacturer's instructions.

-

The plates are incubated for a further 2-4 hours.

4. Fluorescence Measurement:

-

The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

5. Data Analysis:

-

The fluorescence intensity is proportional to the number of viable cells.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[8]

Logical Relationship: this compound's Anti-Proliferative Mechanism

Inhibition of HMG-CoA reductase by this compound depletes downstream products of the mevalonate pathway, including isoprenoids. This impairs the prenylation of key signaling proteins like Ras and Rho, which are crucial for cell cycle progression and survival, leading to cell cycle arrest and apoptosis.

Effects on Bone Metabolism

This compound has been shown to have anabolic effects on bone by promoting the differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated, at least in part, by the upregulation of bone morphogenetic protein-2 (BMP-2), a key osteogenic growth factor.

Quantitative Data: Effects on Bone Turnover Markers

A meta-analysis of randomized controlled trials on statins (not specifically this compound) revealed the following effects on bone turnover markers:

| Biomarker | Effect of Statin Treatment | Mean Difference (95% CI) | Reference |

| Osteocalcin (OC) - Bone Formation | Increased | 0.73 ng/mL (0.12, 1.35) | [9] |

| Cross-linked N-telopeptide (NTX) - Bone Resorption | Decreased | -1.14 nM BCE (-2.21, -0.07) | [9] |

| C-terminal peptide of type I collagen (CTX) - Bone Resorption | Decreased | -0.03 ng/mL (-0.05, -0.01) | [9] |

Experimental Protocol: In Vivo Assessment of Bone Mineral Density (BMD) using Micro-Computed Tomography (µCT)

This protocol describes the use of µCT to analyze bone microarchitecture in an animal model.

1. Animal Model and Treatment:

-

An appropriate animal model, such as ovariectomized rats (a model for postmenopausal osteoporosis), is used.

-

Animals are treated with this compound or a vehicle control for a specified duration.

2. Sample Collection and Preparation:

-

At the end of the treatment period, animals are euthanized, and specific bones (e.g., femurs or vertebrae) are dissected.

-

The bones are cleaned of soft tissue and fixed in a suitable fixative (e.g., 10% neutral buffered formalin).

3. µCT Scanning:

-

The bone samples are scanned using a high-resolution µCT system.

-

Scanning parameters (e.g., voxel size, X-ray energy, and integration time) are optimized for bone imaging.

4. 3D Reconstruction and Analysis:

-

The 2D projection images are reconstructed into a 3D volume.

-

A region of interest (ROI) is defined within the trabecular or cortical bone.

-

Various morphometric parameters are calculated, including:

-

Bone Volume Fraction (BV/TV): The ratio of bone volume to total volume.

-

Trabecular Number (Tb.N): The number of trabeculae per unit length.

-

Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.

-

Trabecular Separation (Tb.Sp): The average distance between trabeculae.

-

Bone Mineral Density (BMD): The amount of mineral per unit volume of bone.

-

5. Statistical Analysis:

-

The µCT parameters are compared between the this compound-treated and control groups to determine the effect of the drug on bone microarchitecture.[10]

Signaling Pathway: this compound's Osteogenic Effect

This compound's inhibition of the mevalonate pathway leads to a decrease in GGPP. This, in turn, inhibits the geranylgeranylation and activation of RhoA. The inactivation of the RhoA/ROCK pathway relieves the suppression of BMP-2 gene expression. Increased BMP-2 signaling, through the Smad pathway, promotes the expression of osteogenic transcription factors like Runx2, leading to osteoblast differentiation and bone formation.

Conclusion

The pleiotropic effects of this compound present a compelling area of research with significant therapeutic potential beyond its established role in cholesterol management. By modulating key signaling pathways involved in inflammation, endothelial function, cell proliferation, and bone metabolism, this compound offers a multi-faceted approach to treating a range of complex diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the diverse biological activities of this foundational statin. Further investigation into the precise molecular mechanisms and the development of targeted therapeutic strategies based on these pleiotropic effects are warranted.

References

- 1. Inhibitory effect of statins on inflammatory cytokine production from human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lovastatin and this compound reduce basal and cytokine-stimulated production of prostaglandins from rat microglial cells in vitro: evidence for a mechanism unrelated to the inhibition of hydroxy-methyl-glutaryl CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Statins reduce interleukin-6-induced C-reactive protein in human hepatocytes: new evidence for direct antiinflammatory effects of statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. The 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, simvastatin, lovastatin and this compound inhibit proliferation and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of statins on bone turnover biomarkers: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of simvastatin on the bone microstructure and mechanics of ovariectomized mice: a micro-CT and micro-finite element analysis study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Mevastatin Stock Solution Preparation and Storage in DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and data for the preparation, storage, and application of mevastatin stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent.

Introduction

This compound (also known as Compactin or ML236B) was the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[1][2] As a member of the statin family, it is a critical tool in studying lipid metabolism, cellular signaling, and the therapeutic potential of HMG-CoA reductase inhibition in various diseases.[3] Accurate and consistent preparation of this compound stock solutions is fundamental to achieving reproducible experimental results. DMSO is a common solvent due to this compound's high solubility in it, but proper handling and storage are crucial to maintain the compound's stability and activity.[4]

Physicochemical and Solubility Data